
PF-06795071
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PF-06795071 is a potent and selective covalent inhibitor of monoacylglycerol lipase (MAGL). Monoacylglycerol lipase is a serine hydrolase enzyme that plays a crucial role in the regulation of the endocannabinoid system and arachidonoyl signaling in the central nervous system. Inhibition of monoacylglycerol lipase has been identified as a potential therapeutic approach for treating various conditions, including neuroinflammation, chronic pain, and certain types of cancer .
Méthodes De Préparation
The synthesis of PF-06795071 involves the incorporation of a novel trifluoromethyl glycol leaving group, which confers significant physicochemical property improvements compared to earlier inhibitor series with more lipophilic leaving groups . The synthetic route typically involves multiple steps, including the formation of the trifluoromethyl glycol carbamate moiety and subsequent coupling with the appropriate aromatic or heteroaromatic groups. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity .
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
PF-06795071 undergoes several types of chemical reactions, primarily focusing on its interaction with monoacylglycerol lipase. The compound forms a covalent bond with the active site serine residue of monoacylglycerol lipase, leading to irreversible inhibition of the enzyme . This covalent modification is facilitated by the trifluoromethyl glycol leaving group, which enhances the reactivity and selectivity of the inhibitor .
Common reagents and conditions used in these reactions include organic solvents, specific catalysts, and controlled temperature and pressure conditions to ensure optimal reaction kinetics and product formation . The major product formed from these reactions is the covalently modified monoacylglycerol lipase enzyme, which is rendered inactive and unable to hydrolyze monoacylglycerols .
Applications De Recherche Scientifique
Neuroinflammation
PF-06795071 has shown promising results in preclinical studies as an anti-neuroinflammatory agent. It significantly reduced levels of inflammatory markers such as prostaglandin E2 (PGE2), interleukin-1 beta (IL-1β), and tumor necrosis factor-alpha (TNF-α) in models of lipopolysaccharide (LPS)-induced neuroinflammation . This suggests its potential utility in treating conditions characterized by neuroinflammation, such as multiple sclerosis and neuromyelitis optica.
Pain Management
The analgesic properties of this compound have been explored in various pain models. Studies indicate that MAGL inhibitors can provide relief in chronic pain conditions by enhancing endocannabinoid signaling, which may lead to reduced pain perception . Clinical trials are underway to evaluate its efficacy in managing central neuropathic pain and other pain syndromes.
Psychiatric Disorders
There is emerging evidence supporting the use of this compound in psychiatric applications, particularly in disorders like post-traumatic stress disorder (PTSD) and Tourette syndrome. Initial studies have indicated that modulation of the endocannabinoid system can influence mood and anxiety disorders, potentially making this compound a candidate for further investigation in these areas .
Preclinical Studies
In preclinical evaluations, this compound demonstrated significant effects on brain 2-AG levels, persisting for up to 8 hours post-administration . These studies laid the groundwork for understanding its pharmacokinetic properties and therapeutic potential.
Clinical Trials
Currently, this compound is being evaluated in several clinical trials targeting various conditions:
- Tourette Syndrome : A phase 1b study is assessing its impact on symptoms associated with Tourette syndrome.
- Post-Traumatic Stress Disorder : Another phase 1b trial is exploring its efficacy in PTSD patients.
- Chronic Pain : Ongoing trials are investigating its role as an adjunct therapy for central neuropathic pain .
Summary of Findings
The following table summarizes key findings related to this compound:
Application Area | Mechanism of Action | Key Findings | Current Status |
---|---|---|---|
Neuroinflammation | Inhibition of MAGL | Reduced inflammatory markers in animal models | Preclinical |
Pain Management | Increased 2-AG levels | Analgesic effects observed in pain models | Clinical trials ongoing |
Psychiatric Disorders | Modulation of endocannabinoid signaling | Potential benefits noted in mood and anxiety | Phase 1b trials |
Mécanisme D'action
The mechanism of action of PF-06795071 involves the covalent inhibition of monoacylglycerol lipase. The compound binds to the active site of the enzyme and forms a covalent bond with the serine residue, leading to irreversible inhibition . This inhibition prevents the hydrolysis of monoacylglycerols, resulting in the accumulation of these lipids and modulation of the endocannabinoid system .
The molecular targets and pathways involved in the action of this compound include the endocannabinoid system, arachidonoyl signaling, and various inflammatory pathways . By inhibiting monoacylglycerol lipase, this compound reduces the production of pro-inflammatory mediators and promotes the resolution of inflammation .
Comparaison Avec Des Composés Similaires
PF-06795071 is unique among monoacylglycerol lipase inhibitors due to its potent and selective covalent inhibition mechanism. Similar compounds include other monoacylglycerol lipase inhibitors such as JZL184, KML29, and MJN110 . this compound stands out due to its novel trifluoromethyl glycol leaving group, which enhances its physicochemical properties and selectivity .
Compared to these similar compounds, this compound offers improved central nervous system exposure, extended elevation of 2-arachidonoylglycerol levels in vivo, and decreased brain inflammatory markers in response to an inflammatory challenge . These unique features make this compound a valuable tool for scientific research and a promising candidate for therapeutic development .
Propriétés
Numéro CAS |
2075629-81-9 |
---|---|
Formule moléculaire |
C18H17F4N3O3 |
Poids moléculaire |
399.3456 |
Nom IUPAC |
(2R)-1,1,1-Trifluoro-3-hydroxypropan-2-yl (1R,5S,6r)-6-[1-(4-Fluorophenyl)-1H-pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C18H17F4N3O3/c19-10-1-3-11(4-2-10)25-6-5-14(23-25)16-12-7-24(8-13(12)16)17(27)28-15(9-26)18(20,21)22/h1-6,12-13,15-16,26H,7-9H2/t12-,13+,15-,16+/m1/s1 |
Clé InChI |
MEDCQBUTCWNKGW-CLWVCHIJSA-N |
SMILES |
O=C(N1C[C@@]2([H])[C@H](C3=NN(C4=CC=C(F)C=C4)C=C3)[C@@]2([H])C1)O[C@H](CO)C(F)(F)F |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PF-06795071; PF 06795071; PF06795071. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.